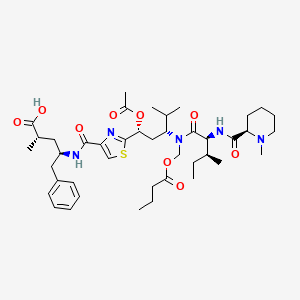
Unii-F7YC3C4yfs
Übersicht
Beschreibung
AE-3763 is a peptide-based inhibitor of human neutrophil elastase, a serine protease involved in various inflammatory processes. This compound has shown potent inhibitory activity with an IC50 value of 29 nanomolar . AE-3763 is known for its high solubility and stability in water, making it a promising candidate for therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AE-3763 involves multiple steps, starting with the reaction of N-(benzyloxycarbonyl)-L-valine with paraformaldehyde and p-toluenesulfonic acid to form an oxazolidinone intermediate. This intermediate is then treated with trimethyl trifluoromethylsilane and cesium fluoride in tetrahydrofuran to yield trifluoromethyloxazolidine. The oxazolidine ring is cleaved using zinc chloride and sodium borohydride in t-butyl methyl ether to obtain a protected aminoalcohol, which is subsequently deprotected using hydrogen over palladium hydroxide in ethyl acetate .
The aminoalcohol is then condensed with N-(benzyloxycarbonyl)-L-valyl-L-proline using EDC in dichloromethane to form a protected tripeptide analogue. This analogue is deprotected with hydrogen over palladium hydroxide in ethanol to yield the tripeptide analogue. The final condensation with an imidazolidinoneacetic acid derivative, followed by oxidation with Dess-Martin periodinane in dichloromethane, and deprotection with trifluoroacetic acid in dichloromethane, gives the target peptide analogue .
Industrial Production Methods: Industrial production methods for AE-3763 are not extensively documented. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Reaktionstypen: AE-3763 durchläuft während seiner Synthese hauptsächlich Kondensationsreaktionen. Die Verbindung ist unter verschiedenen Bedingungen stabil, und ihre primäre Reaktivität ist mit ihren Peptidbindungen und funktionellen Gruppen verbunden.
Häufige Reagenzien und Bedingungen:
Kondensationsreaktionen: EDC in Dichlormethan
Entschützungsreaktionen: Wasserstoff über Palladiumhydroxid in Ethylacetat oder Ethanol
Oxidationsreaktionen: Dess-Martin-Periodinan in Dichlormethan
Spaltungsreaktionen: Zinkchlorid und Natriumborhydrid in tert.-Butylmethylether
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das Zielpeptid-Analogon AE-3763, ein potenter Inhibitor der humanen Neutrophilen Elastase .
Wissenschaftliche Forschungsanwendungen
AE-3763 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Entzündungskrankheiten untersucht. Es zeigte eine bemerkenswerte Wirksamkeit in Tiermodellen der Elastase-induzierten Lungenblutung und Lipopolysaccharid-induzierten Lungenverletzung. Darüber hinaus zeigte AE-3763 signifikante Verbesserungen der Überlebensraten in Mausmodellen des tödlichen Schocks, der mit einer multiplen Organfunktionsstörung verbunden ist .
Im Bereich der Atemwegserkrankungen wird angenommen, dass AE-3763 zur Behandlung von Erkrankungen wie akutem Atemnotsyndrom, akutem Lungenversagen und akuter Exazerbation der chronisch obstruktiven Lungenerkrankung nützlich ist . Seine hohe Löslichkeit und Stabilität in Wasser machen es zu einem geeigneten Kandidaten für die Weiterentwicklung in klinischen Umgebungen.
5. Wirkmechanismus
AE-3763 übt seine Wirkungen aus, indem es die humane Neutrophile Elastase, eine Serinprotease, die eine entscheidende Rolle bei Entzündungsprozessen spielt, hemmt. Durch die Bindung an die aktive Stelle des Enzyms verhindert AE-3763 den Abbau von Elastin und anderen extrazellulären Matrixproteinen, wodurch Gewebeschäden und Entzündungen reduziert werden . Diese Hemmung trägt dazu bei, die Auswirkungen von Krankheiten zu mindern, die durch übermäßige Elastaseaktivität gekennzeichnet sind, wie z. B. chronisch obstruktive Lungenerkrankung und akutes Atemnotsyndrom .
Ähnliche Verbindungen:
- Sivelestat Natriumtetrahydrat
- AEBSF Hydrochlorid
- PMSF
- Benzamidin Hydrochlorid
- KKI-5 Acetat
Vergleich: AE-3763 zeichnet sich durch seine hohe Löslichkeit und Stabilität in Wasser aus, die vielen anderen Elastaseinhibitoren überlegen sind. Darüber hinaus machen seine potente inhibitorische Aktivität und Wirksamkeit in Tiermodellen es zu einem einzigartigen und vielversprechenden Kandidaten für therapeutische Anwendungen .
Wirkmechanismus
AE-3763 exerts its effects by inhibiting human neutrophil elastase, a serine protease that plays a crucial role in inflammatory processes. By binding to the active site of the enzyme, AE-3763 prevents the degradation of elastin and other extracellular matrix proteins, thereby reducing tissue damage and inflammation . This inhibition helps in mitigating the effects of diseases characterized by excessive elastase activity, such as chronic obstructive pulmonary disease and acute respiratory distress syndrome .
Similar Compounds:
- Sivelestat sodium tetrahydrate
- AEBSF hydrochloride
- PMSF
- Benzamidine hydrochloride
- KKI-5 acetate
Comparison: AE-3763 stands out due to its high solubility and stability in water, which are superior to many other elastase inhibitors. Additionally, its potent inhibitory activity and efficacy in animal models make it a unique and promising candidate for therapeutic applications .
Eigenschaften
IUPAC Name |
2-[3-[2-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34F3N5O7/c1-12(2)17(19(35)23(24,25)26)28-20(36)14-6-5-7-31(14)21(37)18(13(3)4)27-15(32)10-29-8-9-30(22(29)38)11-16(33)34/h12-14,17-18H,5-11H2,1-4H3,(H,27,32)(H,28,36)(H,33,34)/t14-,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQQXRRWRZFGDW-WBAXXEDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34F3N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291778-77-3 | |
| Record name | AE-3763 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291778773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AE-3763 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7YC3C4YFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


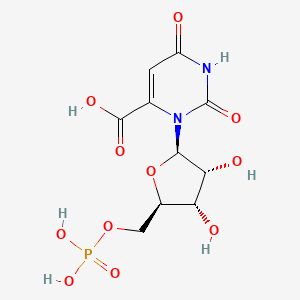
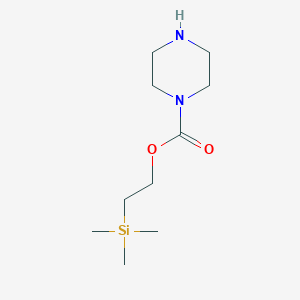
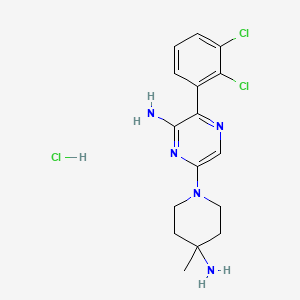
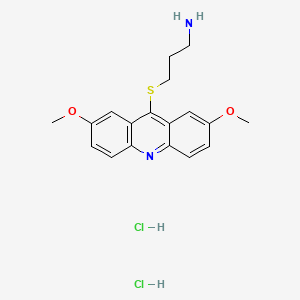



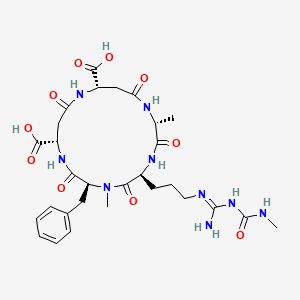

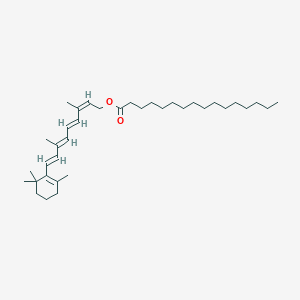
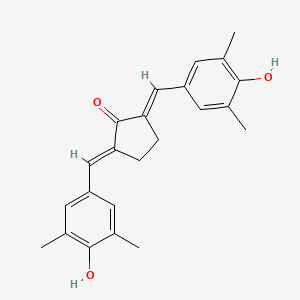
![Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)

